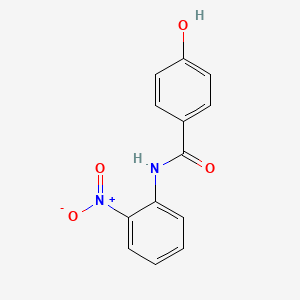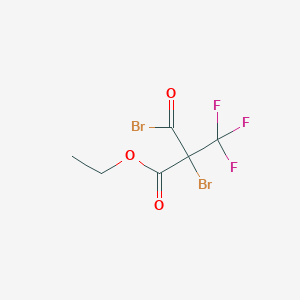
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate is a unique organofluorine compound characterized by the presence of bromine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate typically involves the bromination of ethyl 3,3,3-trifluoropropanoate. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides or nitriles, while elimination reactions typically produce alkenes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate involves its interaction with various molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and selectivity. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various synthetic applications to introduce specific functional groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate can be compared with similar compounds such as:
Ethyl 2-bromo-2,2-difluoroacetate: This compound also contains bromine and fluorine atoms but differs in the number of fluorine atoms and their positions.
Ethyl 2-bromo-2-methylpropanoate: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
62935-52-8 |
|---|---|
Molekularformel |
C6H5Br2F3O3 |
Molekulargewicht |
341.90 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-carbonobromidoyl-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C6H5Br2F3O3/c1-2-14-4(13)5(8,3(7)12)6(9,10)11/h2H2,1H3 |
InChI-Schlüssel |
SALKVUUSJLRJEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)Br)(C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)

![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
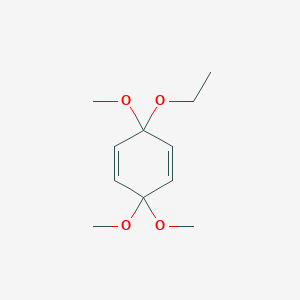

![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
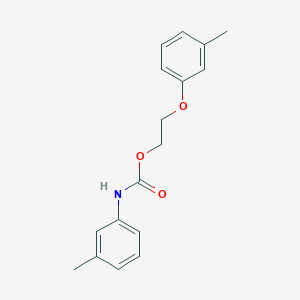
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
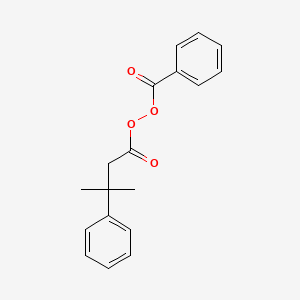
![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)
